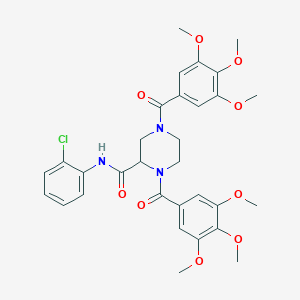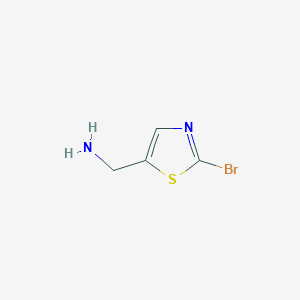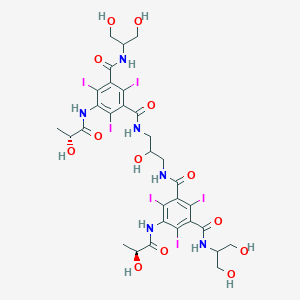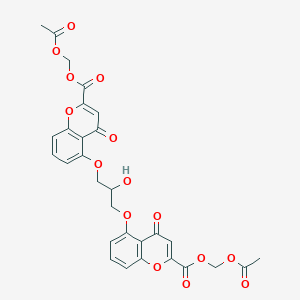
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. This compound is also known as CTOP, and it is a selective antagonist of the mu-opioid receptor.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves its binding to the mu-opioid receptor and blocking the activation of this receptor by endogenous opioids or exogenous opioids. This results in the inhibition of the pain signaling pathway, leading to pain relief.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide include its ability to selectively block the mu-opioid receptor, leading to pain relief without the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in lab experiments include its high selectivity for the mu-opioid receptor, which allows for the specific targeting of this receptor without affecting other opioid receptors. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in scientific research. One potential direction is the development of novel pain management therapies that use this compound as a selective antagonist of the mu-opioid receptor. Another potential direction is the investigation of the role of this compound in other physiological processes, such as inflammation and immune response. Additionally, the development of new synthetic methods for this compound could lead to improved solubility and bioavailability, making it more suitable for use in various biomedical applications.
Synthesemethoden
The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves the reaction of 2-chlorophenylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with succinimide.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide has been extensively studied for its potential use in various biomedical applications. One of the primary applications of this compound is in the field of pain management. It has been found to be a highly selective antagonist of the mu-opioid receptor, which is the primary target for most opioid analgesics.
Eigenschaften
CAS-Nummer |
129477-60-7 |
|---|---|
Produktname |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide |
Molekularformel |
C31H34ClN3O9 |
Molekulargewicht |
628.1 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C31H34ClN3O9/c1-39-23-13-18(14-24(40-2)27(23)43-5)30(37)34-11-12-35(22(17-34)29(36)33-21-10-8-7-9-20(21)32)31(38)19-15-25(41-3)28(44-6)26(16-19)42-4/h7-10,13-16,22H,11-12,17H2,1-6H3,(H,33,36) |
InChI-Schlüssel |
NRRYHQKEBUXUNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyme |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarbox amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)






